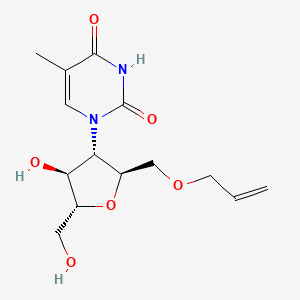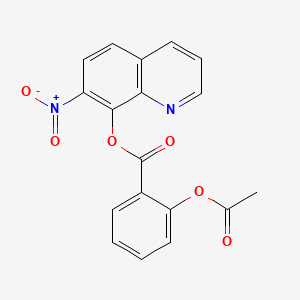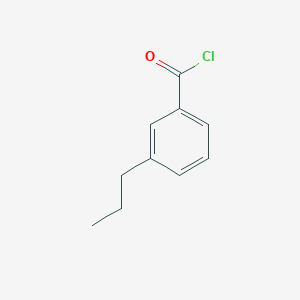
3-Propylbenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a propyl group at the third position. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 3-Propylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of propylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of 3-propylbenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-propylbenzoic acid. This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 3-propylbenzyl alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. For example, reacting with ammonia (NH3) can yield 3-propylbenzamide.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like NH3, ROH, or RSH in the presence of a base.
Major Products Formed:
Oxidation: 3-Propylbenzoic acid.
Reduction: 3-Propylbenzyl alcohol.
Substitution: 3-Propylbenzamide, 3-propylbenzoate, etc.
科学研究应用
3-Propylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and specialty chemicals.
作用机制
The mechanism of action of 3-propylbenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets include nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the formation of covalent bonds and modification of their functions.
相似化合物的比较
Benzoyl chloride: Lacks the propyl group and is more reactive due to the absence of steric hindrance.
4-Propylbenzoyl chloride: Similar structure but with the propyl group at the fourth position, leading to different reactivity and properties.
3-Methylbenzoyl chloride: Contains a methyl group instead of a propyl group, resulting in different steric and electronic effects.
Uniqueness: 3-Propylbenzoyl chloride is unique due to the presence of the propyl group at the third position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it suitable for specific applications in organic synthesis and industrial processes.
属性
CAS 编号 |
365427-91-4 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC 名称 |
3-propylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7H,2,4H2,1H3 |
InChI 键 |
LPAGINTVAKHGHU-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=CC=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)
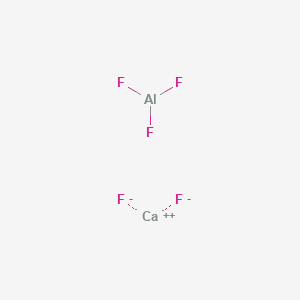


![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
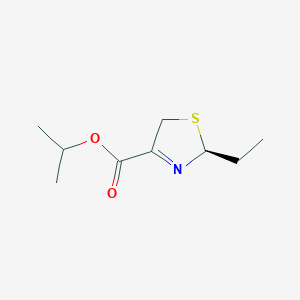
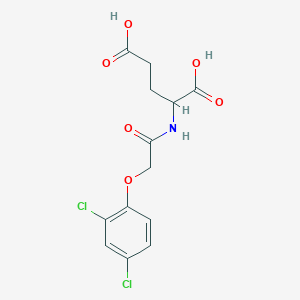
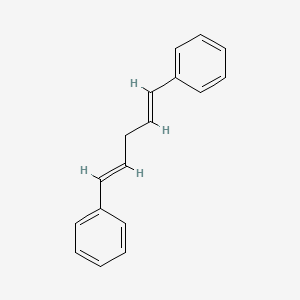
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
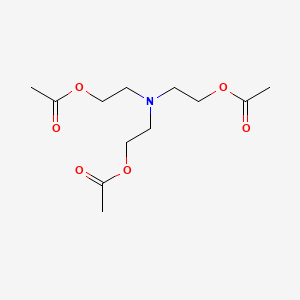
![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
